molecular formula C9H14N2O B12658952 1-[(4-Aminophenyl)amino]propan-2-OL CAS No. 80467-77-2

1-[(4-Aminophenyl)amino]propan-2-OL

Cat. No.: B12658952
CAS No.: 80467-77-2
M. Wt: 166.22 g/mol
InChI Key: XYAQUYKPDDPZHG-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)amino]propan-2-OL is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Aminophenyl)amino]propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with propylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Aminophenyl)amino]propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-[(4-Aminophenyl)amino]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Aminophenyl)amino]propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Aminophenyl)amino]propan-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

80467-77-2

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(4-aminoanilino)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6,10H2,1H3

InChI Key

XYAQUYKPDDPZHG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=C(C=C1)N)O

Origin of Product

United States

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